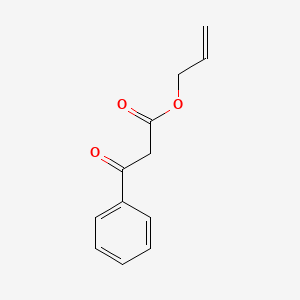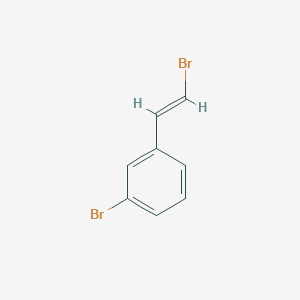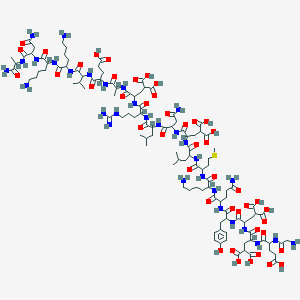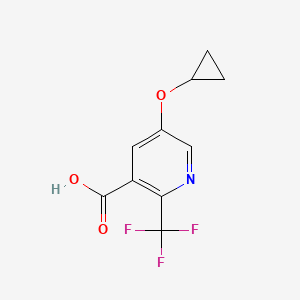![molecular formula C16H23BrN2O3 B14804503 Tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B14804503.png)
Tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22BrN2O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate typically involves the reaction of 3-bromopyridine-2-ol with tert-butyl 3-(chloromethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopyridine-2-ol attacks the chloromethyl group of the piperidine derivative, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types:
Properties
Molecular Formula |
C16H23BrN2O3 |
|---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 3-[(3-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-5-6-12(10-19)11-21-14-13(17)7-4-8-18-14/h4,7-8,12H,5-6,9-11H2,1-3H3 |
InChI Key |
HTTBKPLNEBUDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14804436.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14804446.png)
![N'-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide](/img/structure/B14804452.png)

![4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide](/img/structure/B14804461.png)




![tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B14804518.png)
![[(2R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutan-2-yl]boronic acid](/img/structure/B14804522.png)
![4-[(2-Nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14804525.png)

